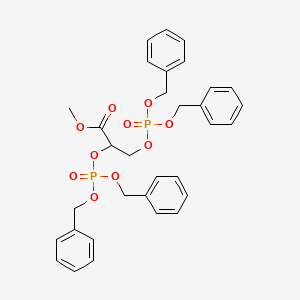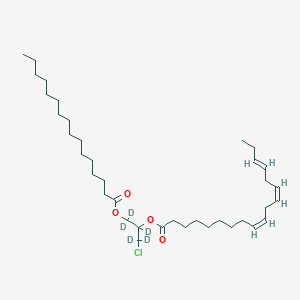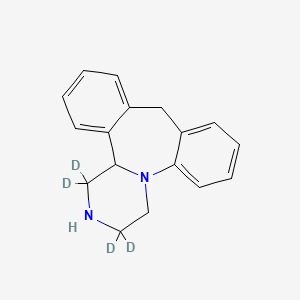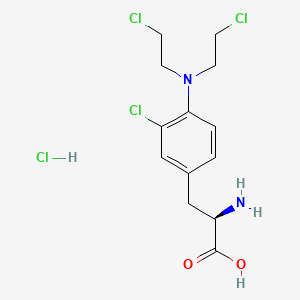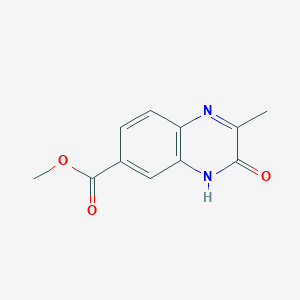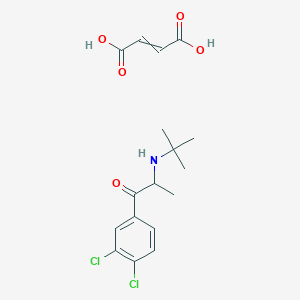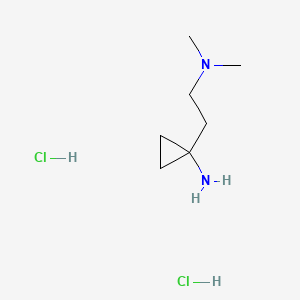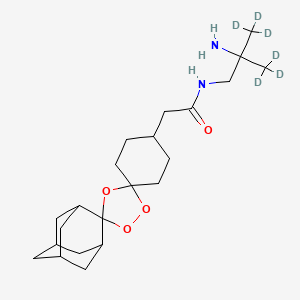
Arterolane-d6 Tosylate Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arterolane-d6 Tosylate Salt is a synthetic trioxolane compound primarily used in the treatment of malaria. It is a derivative of arterolane, which is known for its potent antimalarial properties. The compound is designed to target the erythrocytic stages of Plasmodium falciparum and Plasmodium vivax, the parasites responsible for malaria .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Arterolane-d6 Tosylate Salt involves several key steps. The primary synthetic route includes the formation of the trioxolane ring, which is achieved through a diastereoselective Griesbaum co-ozonolysis reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
化学反应分析
Types of Reactions
Arterolane-d6 Tosylate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are crucial for its antimalarial activity.
Reduction: Reduction reactions can modify the trioxolane ring, affecting the compound’s stability and efficacy.
Substitution: The tosylate group can be substituted with other functional groups to create derivatives with varying properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various oxidation and reduction derivatives of this compound, which can be further studied for their antimalarial properties .
科学研究应用
Arterolane-d6 Tosylate Salt has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of trioxolane rings and their derivatives.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: this compound is primarily used in the development of antimalarial drugs.
Industry: The compound’s stability and solubility make it suitable for use in pharmaceutical formulations.
作用机制
The mechanism of action of Arterolane-d6 Tosylate Salt involves the generation of reactive oxygen species (ROS) through the cleavage of the trioxolane ring. This process is mediated by heme, a component of the malaria parasite’s digestive system. The ROS generated cause oxidative damage to the parasite’s cellular components, leading to its death . The compound specifically targets the erythrocytic stages of the parasite, disrupting its life cycle and preventing the spread of infection .
相似化合物的比较
Similar Compounds
Artemisinin: A natural antimalarial compound with a similar mechanism of action involving the generation of ROS.
OZ439 (Artefenomel): A synthetic trioxolane with improved pharmacokinetic properties compared to arterolane.
Uniqueness
Arterolane-d6 Tosylate Salt is unique due to its enhanced stability and solubility provided by the tosylate group. This makes it more suitable for pharmaceutical formulations compared to other trioxolanes. Additionally, its deuterated form (d6) offers improved metabolic stability, making it a promising candidate for further drug development .
属性
分子式 |
C22H36N2O4 |
|---|---|
分子量 |
398.6 g/mol |
InChI |
InChI=1S/C22H36N2O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15/h14-18H,3-13,23H2,1-2H3,(H,24,25)/i1D3,2D3 |
InChI 键 |
VXYZBLXGCYNIHP-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)(C([2H])([2H])[2H])N |
规范 SMILES |
CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
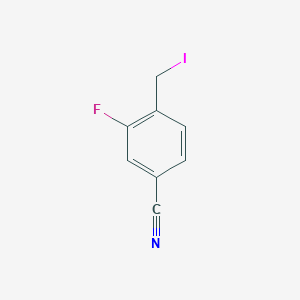
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)
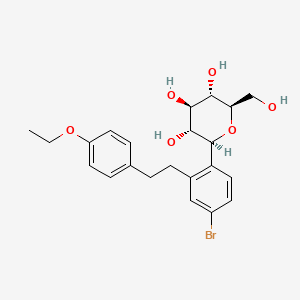
![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
